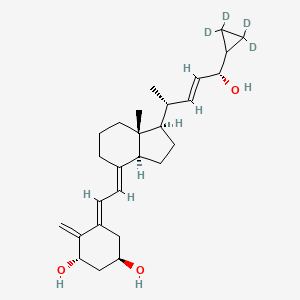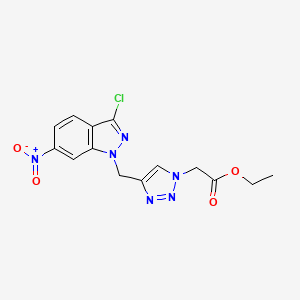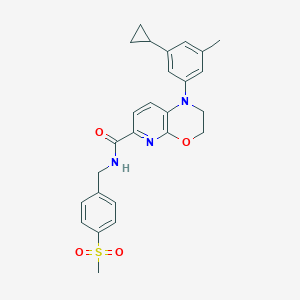
(5E)-Calcipotriene-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-Calcipotriene-d4 is a deuterated form of calcipotriene, a synthetic derivative of vitamin D3. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by rapid skin cell turnover. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of calcipotriene due to its enhanced stability and reduced metabolic rate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-Calcipotriene-d4 involves the incorporation of deuterium atoms into the calcipotriene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterated lithium aluminum hydride (LiAlD4) or deuterated water (D2O).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents and solvents.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity.
Quality Control: Rigorous testing to confirm the incorporation of deuterium and the absence of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-Calcipotriene-d4 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(5E)-Calcipotriene-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to investigate the effects of vitamin D analogs on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of calcipotriene.
Industry: Applied in the development of new formulations and delivery systems for topical treatments.
Mecanismo De Acción
The mechanism of action of (5E)-Calcipotriene-d4 involves binding to the vitamin D receptor (VDR) in the skin cells. This binding leads to:
Gene Regulation: Activation or repression of genes involved in cell proliferation and differentiation.
Pathways Involved: Modulation of the calcium signaling pathway and inhibition of pro-inflammatory cytokines.
Molecular Targets: Targeting keratinocytes to reduce their proliferation and normalize skin cell turnover.
Comparación Con Compuestos Similares
Similar Compounds
Calcipotriene: The non-deuterated form used in the treatment of psoriasis.
Calcitriol: The active form of vitamin D3 with similar biological effects.
Tacalcitol: Another vitamin D3 analog used in dermatology.
Uniqueness
(5E)-Calcipotriene-d4 is unique due to its deuterium incorporation, which provides:
Enhanced Stability: Reduced metabolic degradation compared to non-deuterated forms.
Improved Pharmacokinetics: Longer half-life and sustained therapeutic effects.
Research Utility: Valuable in studying the detailed pharmacological and metabolic profiles of vitamin D analogs.
Propiedades
Fórmula molecular |
C27H40O3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |
Clave InChI |
LWQQLNNNIPYSNX-KUWZZAQHSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |
SMILES canónico |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)



![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)



![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

